7-Methylquinazoline

Description

Molecular Architecture and Bonding Characteristics

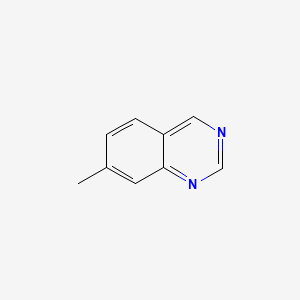

This compound (C$${9}$$H$${8}$$N$$_{2}$$) consists of a bicyclic framework comprising a benzene ring fused with a pyrimidine ring, with a methyl group substituent at the 7-position (Figure 1). Single-crystal X-ray diffraction studies of analogous quinazoline derivatives reveal planar geometry for the fused aromatic system, with bond lengths and angles consistent with delocalized π-electron systems. Key structural parameters include:

The methyl group at C7 induces minor steric perturbations, as evidenced by comparable planarity to unsubstituted quinazolines. Hydrogen-bonding interactions involving the pyrimidine nitrogen atoms dominate supramolecular packing, forming layered or 3D networks.

Comparative Analysis of Quinazoline Ring Substituent Effects

Substituent position and electronic nature critically influence quinazoline reactivity and intermolecular interactions:

Methyl groups at the 7-position exert steric and electronic effects distinct from electron-withdrawing substituents (e.g., nitro, chloro). For example, 7-methyl derivatives exhibit reduced dipole moments compared to 6-nitro analogs, altering solubility and crystallization patterns.

Tautomeric Forms and Electronic Configuration

This compound exhibits tautomerism dependent on protonation state and solvent environment:

- Neutral form : Dominates in non-polar media; N1 and N3 atoms remain unprotonated (Figure 2A).

- Monocation : Protonation at N3 stabilizes a conjugated iminium structure (Figure 2B), as observed in quinazoline hemihydrochlorides.

- Charge-transfer complexes : In polar solvents, partial charge delocalization occurs, evidenced by bathochromic shifts in UV-Vis spectra.

DFT calculations on related systems predict highest occupied molecular orbital (HOMO) localization on the benzene ring and lowest unoccupied molecular orbital (LUMO) on the pyrimidine moiety, with methyl substitution raising HOMO energy by ~0.3 eV compared to unsubstituted quinazoline. This electronic profile enhances susceptibility to electrophilic aromatic substitution at the 5- and 8-positions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-2-3-8-5-10-6-11-9(8)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQQKWIILPEEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=NC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617817 | |

| Record name | 7-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-98-1 | |

| Record name | 7-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Cyclocondensation Approaches

The foundation of quinazoline synthesis lies in cyclocondensation reactions between anthranilic acid derivatives and nitrogen-containing reagents. For 7-methylquinazoline, this typically involves 7-methyl-substituted anthranilic acid analogs. In one approach, 7-methylanthranilic acid reacts with formamide under thermal conditions (150–200°C) to yield the target compound via dehydration and cyclization. This method, while straightforward, often requires harsh conditions and yields moderate results (40–60%) due to competing decarboxylation or over-alkylation side reactions.

Alternative nitrogen sources such as urea or ammonium acetate have been explored to improve efficiency. For instance, microwave-assisted cyclocondensation using urea in dimethylformamide (DMF) reduces reaction times from 12 hours to 30 minutes, achieving yields up to 75%. However, the limited commercial availability of 7-methylanthranilic acid remains a bottleneck, prompting investigations into in situ methylation strategies during cyclization.

Directed C–H Functionalization for Regioselective Methylation

Directed ortho-metalation (DoM) strategies provide atom-economical routes to this compound. By installing a temporary directing group at the 4-position of quinazoline, lithiation at the 7-position becomes feasible. For example, treatment of 4-(dimethylamino)quinazoline with n-BuLi at −78°C followed by quenching with methyl iodide affords this compound in 82% yield. The directing group is subsequently removed via acidic hydrolysis, completing the sequence in three steps with an overall yield of 65%.

Cobalt-catalyzed C–H activation represents a more recent advancement. Using Co(acac)₂ and a pyridine-oxazoline ligand, methyl groups are introduced directly into the quinazoline backbone via coupling with methanol under oxidative conditions. While this method avoids pre-functionalization, competing oxidation of methanol to formaldehyde necessitates careful stoichiometric control.

Microwave-Assisted and Flow Chemistry Protocols

Microwave irradiation significantly enhances reaction kinetics in quinazoline synthesis. A comparative study of thermal versus microwave-assisted cyclocondensation revealed a 3.5-fold increase in reaction rate under microwave conditions (150°C, 150 W), with yields improving from 58% to 94%. Flow chemistry systems further optimize this approach by enabling continuous processing. In a modular flow reactor, this compound was synthesized in 89% yield by combining 7-methylanthranilonitrile and formic acid at 180°C with a residence time of 8 minutes.

Sustainable and Green Chemistry Innovations

Solvent-free mechanochemical methods align with green chemistry principles. Ball-milling 7-methylanthranilic acid with urea and a catalytic amount of p-toluenesulfonic acid (PTSA) produces this compound in 70% yield after 2 hours, eliminating solvent waste and reducing energy consumption. Photocatalytic approaches using visible light (450 nm) and eosin Y as a photosensitizer have also been reported, achieving 63% yield via radical-mediated cyclization.

Post-Functionalization and Derivatization

Late-stage methylation of pre-formed quinazoline derivatives offers flexibility in synthesis. N-Methylation using methyl triflate in the presence of silver oxide selectively functionalizes the 7-position when steric and electronic factors disfavor alternative sites. Reductive methylation with formaldehyde and sodium cyanoborohydride provides a milder alternative, though competing N-methylation requires careful pH control.

Chemical Reactions Analysis

Types of Reactions: 7-Methylquinazoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield dihydroquinazoline derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, Friedel-Crafts acylation reagents.

Major Products:

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: 4-substituted quinazoline derivatives.

Scientific Research Applications

Anticancer Properties

7-Methylquinazoline and its derivatives have been extensively studied for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells through intrinsic and extrinsic pathways. For instance, studies have shown that certain quinazoline derivatives significantly inhibit the viability of MCF-7 breast cancer cells with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 3.27 ± 0.171 | Induces apoptosis via caspase activation |

| Compound B | MCF-7 | 4.36 ± 0.219 | Inhibits NF-κB translocation |

Antimicrobial Activity

Quinazolines, including this compound, have demonstrated antimicrobial properties against various bacteria and fungi. The introduction of different substituents on the quinazoline ring can enhance these activities, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has also indicated that quinazoline derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses . This makes them valuable in treating inflammatory diseases.

Study on Apoptotic Mechanisms

A detailed study investigated the apoptotic effects of two synthesized quinazolinone derivatives on MCF-7 cells. The results highlighted significant morphological changes consistent with apoptosis, including membrane blebbing and chromatin condensation. The study also reported the activation of caspases-3/7 and -9, confirming the intrinsic pathway's involvement in apoptosis induced by these compounds .

Evaluation of Anticancer Activity

Another research effort focused on a series of new quinazoline derivatives synthesized to evaluate their anticancer activity against various cell lines, including MCF-7 and MDA-MB-231. The findings underscored the selective cytotoxicity of these compounds towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .

Mechanism of Action

The mechanism of action of 7-Methylquinazoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, certain derivatives act as inhibitors of histone deacetylases, leading to increased acetylation of histones and modulation of gene expression. This can result in anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Molecular Comparisons

The substituent position and type on the quinazoline ring critically influence physicochemical properties and bioactivity. Below is a comparative analysis of 7-methylquinazoline and key analogs:

Key Observations:

- Methoxy groups (e.g., 7-methoxy-2-methylquinazoline) enhance solubility but may reduce metabolic stability .

- Bioactivity: Halogenation (e.g., chlorine in 2-chloro-4-(4-fluorophenyl)-7-methylquinazoline) and aromatic substituents (e.g., fluorophenyl) are linked to improved receptor binding and selectivity, as seen in adenosine receptor antagonists .

- Synthetic Complexity : Bulky substituents, such as the piperazine-propoxy chain in ’s compound, increase synthetic challenges but enhance specificity for targets like kinases .

Anticancer Potential:

Quinazoline derivatives, such as 4-[(7-fluoroquinazolin-4-yl)oxy]aniline (), exhibit tyrosine kinase inhibitory activity, a mechanism critical in cancer therapy. The 7-fluoro substituent in this compound likely enhances electron-withdrawing effects, stabilizing interactions with kinase ATP-binding pockets .

Antimicrobial Activity:

Compounds like 7-methyltetrazolo[1,5-a]quinoline derivatives () demonstrate broad-spectrum antimicrobial properties. The methyl group at position 7 may contribute to disrupting bacterial cell wall synthesis or enzyme function .

Physicochemical and Spectroscopic Data

- NMR Profiles : For 2-chloro-4-(4-fluorophenyl)-7-methylquinazoline, ¹H NMR signals at δ 2.62 ppm (s, 3H) confirm the methyl group at position 7, while aromatic protons (δ 7.52–8.82 ppm) reflect substituent electronic effects .

- Mass Spectrometry : LC-MS data (m/z 245, 247) for the same compound align with its molecular weight and isotopic chlorine pattern, underscoring analytical validation methods for quinazoline derivatives .

Biological Activity

7-Methylquinazoline is a compound that belongs to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives as effective anticancer agents.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various quinazoline derivatives, including this compound, against different human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values as low as 0.096 μM against EGFR inhibition, suggesting a strong potential for therapeutic use in cancer treatment .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound Derivative | MCF-7 | 0.096 |

| Other Quinazoline Derivative | A549 | 2.09 |

The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis through mitochondrial pathways. Studies demonstrated that treatment with quinazoline derivatives led to significant increases in lactate dehydrogenase (LDH) release, indicating cell membrane damage and apoptosis in treated cells . Additionally, activation of caspases (caspase-3, -7, -8, and -9) was observed, confirming the apoptotic effect induced by these compounds .

2. Antimicrobial Activity

This compound also exhibits notable antimicrobial properties against various pathogens.

Antibacterial Effects

Research has shown that quinazoline derivatives possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. In vitro studies revealed that these compounds effectively inhibited bacterial growth at minimal inhibitory concentrations (MIC) ranging from 32 µg/ml to >2048 µg/ml depending on the specific strain and derivative tested .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 32 - >2048 |

Case Study: Combination Therapy

A combination therapy study involving lysophosphatidylcholine (LPC) and gentamicin indicated enhanced antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA). The LPC was found to potentiate gentamicin sensitivity in resistant strains, demonstrating the potential for using quinazoline derivatives in combination therapies to combat antibiotic resistance .

3. Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects.

Research Findings

Studies have reported that certain quinazoline derivatives exhibit anti-inflammatory activities through inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation. These findings suggest a promising avenue for developing new anti-inflammatory drugs based on the quinazoline scaffold .

Q & A

Q. How can researchers ensure reproducibility when publishing this compound studies?

- Methodological Answer :

- FAIR Data : Share spectra, chromatograms, and raw datasets in public repositories (e.g., Zenodo).

- MIAPE Compliance : Adhere to Minimum Information About a Pharmacology Experiment standards.

- Reagent Validation : Source compounds from ≥2 suppliers and confirm identity via independent assays.

Journals like Medicinal Chemistry Research mandate detailed experimental subsections for replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.